N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide
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Overview
Description
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a fluoro and methyl group, and a pyrrolidinyl ethoxyethyl side chain. Its unique structure makes it a subject of interest in chemical, biological, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide typically involves multiple steps:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of succinic anhydride with ammonia to form 2,5-dioxopyrrolidin-1-yl.
Attachment of the Ethoxyethyl Chain: The pyrrolidinyl intermediate is then reacted with ethylene glycol under acidic conditions to form the ethoxyethyl derivative.
Formation of the Benzamide Core: The ethoxyethyl derivative is then reacted with 3-fluoro-4-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluoro and methyl groups can enhance binding affinity and selectivity, while the pyrrolidinyl ethoxyethyl side chain can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile
- 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
- 4-(Pyrrolidin-1-yl)benzonitrile
Uniqueness
N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-3-fluoro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methyl groups, along with the pyrrolidinyl ethoxyethyl side chain, differentiates it from other similar compounds and can lead to unique interactions with biological targets.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-11-2-3-12(10-13(11)17)16(22)18-6-8-23-9-7-19-14(20)4-5-15(19)21/h2-3,10H,4-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWHOQYUKVQYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOCCN2C(=O)CCC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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